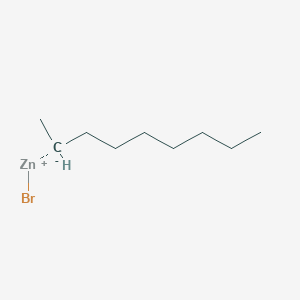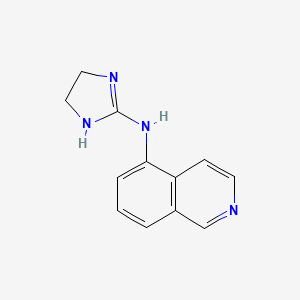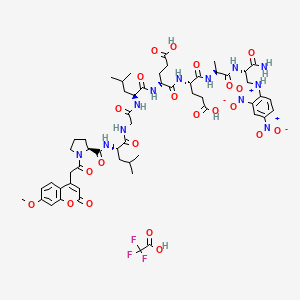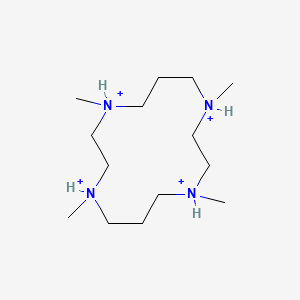
2-Chloro-5-(1-chloroethyl)-3-methoxy-4-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-(1-chloroethyl)-3-methoxy-4-methylpyridine is a chemical compound with a complex structure that includes a pyridine ring substituted with chlorine, methoxy, and methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(1-chloroethyl)-3-methoxy-4-methylpyridine typically involves multi-step organic reactions. One common method includes the chlorination of 3-methoxy-4-methylpyridine followed by the introduction of the 1-chloroethyl group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
化学反应分析
Types of Reactions
2-Chloro-5-(1-chloroethyl)-3-methoxy-4-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms or to modify the pyridine ring.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while oxidation can produce pyridine carboxylic acids.
科学研究应用
2-Chloro-5-(1-chloroethyl)-3-methoxy-4-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of 2-Chloro-5-(1-chloroethyl)-3-methoxy-4-methylpyridine involves its interaction with specific molecular targets. The chlorine atoms and the pyridine ring can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The methoxy and methyl groups can also influence the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 2-Chloro-5-(1-chloroethyl)-1,3-thiazole
- 2-Chloro-5-(1-chloroethyl)thiazole
- 2-Chloro-5-(1-chloroethyl)-1,3-thiazole
Uniqueness
2-Chloro-5-(1-chloroethyl)-3-methoxy-4-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
属性
分子式 |
C9H11Cl2NO |
|---|---|
分子量 |
220.09 g/mol |
IUPAC 名称 |
2-chloro-5-(1-chloroethyl)-3-methoxy-4-methylpyridine |
InChI |
InChI=1S/C9H11Cl2NO/c1-5-7(6(2)10)4-12-9(11)8(5)13-3/h4,6H,1-3H3 |
InChI 键 |
GCLLVOKUWLKEAA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NC=C1C(C)Cl)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


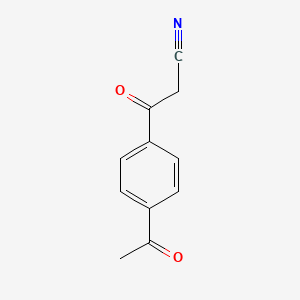
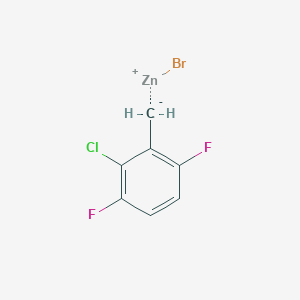

![3-(2-(4-chlorophenyl)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B14884511.png)
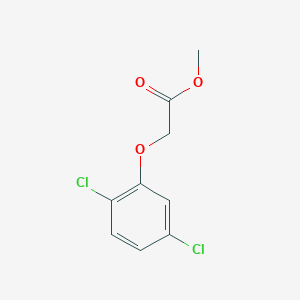
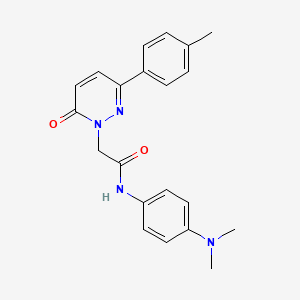
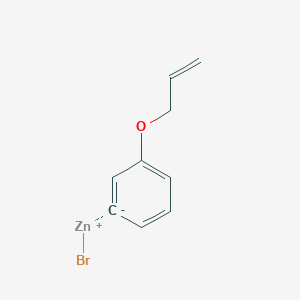

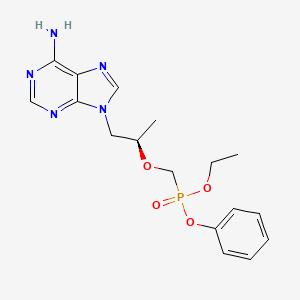
![8-Bromo-6-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B14884548.png)
